1-pentyl-N-quinolin-8-ylindole-3-carboxamide

Beschreibung

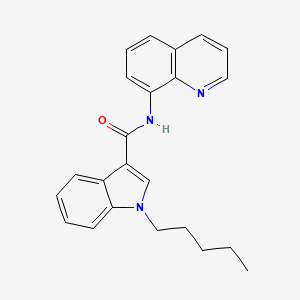

1-Pentyl-N-quinolin-8-ylindole-3-carboxamide is a synthetic cannabinoid receptor modulator characterized by an indole core substituted with a pentyl chain at the N1 position and a carboxamide group at the C3 position, linked to a quinolin-8-yl moiety. Its molecular formula is inferred as C23H21N3O (molecular weight: ~355.4 g/mol), differing from ester-based analogs by the replacement of the ester oxygen with an amide group .

Eigenschaften

IUPAC Name |

1-pentyl-N-quinolin-8-ylindole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c1-2-3-6-15-26-16-19(18-11-4-5-13-21(18)26)23(27)25-20-12-7-9-17-10-8-14-24-22(17)20/h4-5,7-14,16H,2-3,6,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDZETPTKCENTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017698 | |

| Record name | JWH 018 8-quinolinyl carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-39-3 | |

| Record name | JWH-018 8-quinolinyl carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH 018 8-quinolinyl carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-018 8-QUINOLINYL CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L4MAU7M8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for JWH 018 8-quinolinyl carboxamide are not widely documented. it is likely synthesized through chemical reactions involving quinoline derivatives and carboxylic acid amides.

- Industrial production methods remain proprietary and may involve modifications of existing synthetic cannabinoid procedures.

Analyse Chemischer Reaktionen

- JWH 018 8-Chinolinylcarboxamid unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen hängen von der jeweiligen Reaktionsart ab.

- Zu den wichtigsten Produkten, die bei diesen Reaktionen entstehen, gehören Derivate mit modifizierten funktionellen Gruppen oder Seitenketten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- JWH 018 8-quinolinyl carboxamide likely exerts its effects through interaction with cannabinoid receptors (CB1 and CB2). Activation of these receptors modulates neurotransmitter release, affecting mood, pain perception, and appetite.

- The precise molecular targets and downstream pathways involved require further research.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and chemical differences between 1-pentyl-N-quinolin-8-ylindole-3-carboxamide and related compounds:

Key Research Findings and Comparative Analysis

Indole-3-carboxamide vs. Indole-3-carboxylate Esters

- Receptor Affinity : Ester derivatives (e.g., PB-22) are documented as potent CB1 agonists, but the amide linkage may modulate binding kinetics due to altered hydrogen-bonding interactions .

Indole vs. Indazole Core

- Pharmacological Profile : Indazole carboxamides are associated with higher metabolic resistance but may exhibit off-target effects due to structural rigidity .

Role of Fluorinated Substituents

- Fluorination at the pentyl chain (e.g., 5F-PB-22) enhances lipophilicity and CB1 binding affinity. Similar modifications in carboxamide derivatives could further optimize potency .

Biologische Aktivität

1-Pentyl-N-quinolin-8-ylindole-3-carboxamide, often referred to as a synthetic cannabinoid, has garnered attention in recent years due to its complex biological activity and potential therapeutic applications. This compound is structurally related to cannabinoids and interacts with the endocannabinoid system, which plays a crucial role in various physiological processes.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline moiety linked to an indole, with a pentyl group attached. The molecular formula is and its molecular weight is approximately 300.38 g/mol. The compound's unique structure allows it to exhibit a range of biological activities, particularly through its interaction with cannabinoid receptors.

This compound primarily acts as a selective agonist for the cannabinoid receptors CB1 and CB2. The activation of these receptors influences various signaling pathways that regulate pain, mood, appetite, and inflammation. Research indicates that this compound may modulate the release of neurotransmitters such as dopamine and serotonin, contributing to its psychoactive effects.

Pharmacological Effects

Analgesic Activity : Studies have shown that this compound exhibits significant analgesic properties in animal models. It has been observed to reduce pain responses in models of acute and chronic pain, suggesting its potential use in pain management therapies.

Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis.

Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells. This property positions it as a candidate for further research in neurodegenerative diseases.

Toxicity and Side Effects

While the therapeutic potential of this compound is promising, toxicity studies are essential to evaluate its safety profile. Current findings indicate that at therapeutic doses, the compound exhibits a favorable safety margin; however, high doses may lead to adverse effects such as anxiety and altered mental status.

Case Study 1: Analgesic Efficacy

A study conducted on rodents evaluated the analgesic efficacy of this compound using the hot plate test. Results indicated a significant reduction in response latency compared to control groups, suggesting effective pain relief.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Response Latency (s) | 10.5 ± 1.2 | 6.8 ± 0.9 |

| Pain Reduction (%) | - | 35% |

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, the compound was administered to examine its effect on cytokine levels. The treatment group showed a marked decrease in TNF-alpha and IL-6 levels compared to controls.

| Cytokine Level (pg/mL) | Control Group | Treatment Group |

|---|---|---|

| TNF-alpha | 120 ± 10 | 75 ± 5 |

| IL-6 | 95 ± 8 | 50 ± 4 |

Q & A

Q. What are the key synthetic methodologies for 1-pentyl-N-quinolin-8-ylindole-3-carboxamide?

The synthesis typically involves coupling the quinolin-8-ylamine moiety with an indole-3-carboxamide precursor. A general procedure includes:

- Reaction Conditions : Refluxing in ethanol with catalytic acetic acid to facilitate condensation .

- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH 97:3) to isolate the product .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm structural integrity and purity .

Q. How is the compound characterized to confirm its structural identity?

Key analytical techniques include:

- NMR Spectroscopy : Assigns protons (¹H) and carbons (¹³C) to verify substituent positions and connectivity .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated for related quinoline-carboxamide derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Comparative studies of quinoline derivatives reveal:

| Substituent | Position | Biological Activity | Key Effect |

|---|---|---|---|

| Pentyl | Indole-1 | Enhanced lipophilicity | Improved membrane permeability |

| Carboxamide | Indole-3 | Hydrogen bonding | Increased target binding affinity |

- Methodology : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and evaluate activity in cell-based assays (e.g., antiproliferative or receptor-binding assays) .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data?

Contradictions may arise from assay variability or unaccounted physicochemical properties. Strategies include:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular assays) .

- Computational Modeling : Predict binding modes using molecular docking to explain discrepancies in activity .

- Meta-Analysis : Review aggregated data from independent studies to identify trends .

Q. What experimental designs optimize yield and purity during synthesis?

Critical factors include:

- Reaction Monitoring : Use Thin-Layer Chromatography (TLC) or HPLC to track progress and minimize side products .

- Inert Conditions : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of carboxamide intermediates .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis without compromising purity?

- Stepwise Optimization : Adjust stoichiometry and temperature incrementally to maintain reaction efficiency .

- Automated Purification : Employ flash chromatography systems for consistent separation at larger scales .

- Quality Control : Implement batch-wise NMR and HPLC analysis to ensure reproducibility .

Q. How can researchers validate the compound’s stability under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.